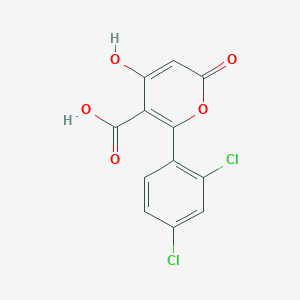
2-(2,4-Dichlorophenyl)-6-hydroxy-4-oxo-4h-pyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- is a synthetic organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a 2,4-dichlorophenyl ketone under acidic or basic conditions to form the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The presence of the dichlorophenyl group and the hydroxy group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-4-carboxylicacid: Lacks the dichlorophenyl group, resulting in different chemical properties.
6-(2,4-Dichlorophenyl)-2H-pyran-2-one: Similar structure but lacks the hydroxy group.
4-Hydroxy-2H-pyran-2-one: Lacks both the dichlorophenyl and carboxylic acid groups.
Uniqueness
2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dichlorophenyl group enhances its lipophilicity, while the hydroxy and carboxylic acid groups provide sites for further chemical modification.
Propiedades
Número CAS |
16801-05-1 |
|---|---|
Fórmula molecular |
C12H6Cl2O5 |
Peso molecular |
301.08 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2O5/c13-5-1-2-6(7(14)3-5)11-10(12(17)18)8(15)4-9(16)19-11/h1-4,15H,(H,17,18) |
Clave InChI |
WQCPXZBCEZGHGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



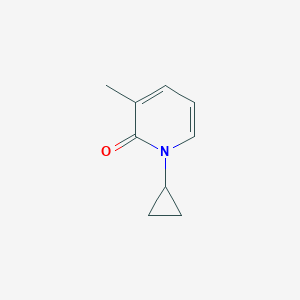
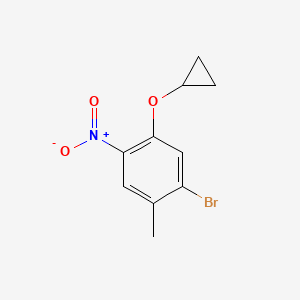
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
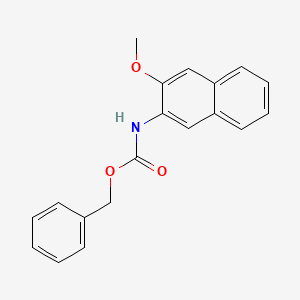
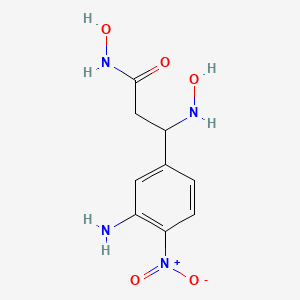
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)
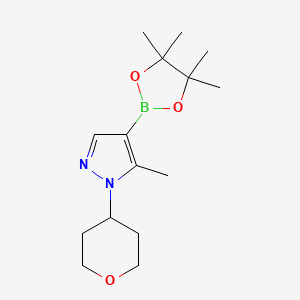


![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)


